methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate
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Overview
Description
Methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is a heterocyclic compound with the molecular formula C10H10N2O2. It is a derivative of pyridine and pyrrole, which are both significant structures in organic chemistry due to their presence in many natural products and pharmaceuticals .
Scientific Research Applications
Methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a precursor for biologically active molecules, including potential pharmaceuticals.
Safety and Hazards
Future Directions
The future directions for the study of methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate and its derivatives could involve further exploration of their potential as inhibitors of the FGFR signaling pathway . This could lead to the development of new therapeutic strategies for various types of tumors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methylpyridine with ethyl chloroformate, followed by cyclization with ammonia or an amine . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce various hydrogenated derivatives .
Mechanism of Action
The mechanism of action of methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. For instance, as an inhibitor of fibroblast growth factor receptors, it binds to these receptors and prevents their activation, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells . The pathways involved include the inhibition of the FGFR signaling pathway, which is crucial for cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
Methyl 1H-pyrrolo[2,3-b]pyridine-4-carboxylate: Similar structure but lacks the 3-methyl group.
1H-pyrrolo[2,3-b]pyridine derivatives: Various derivatives with different substituents at different positions.
Uniqueness
Methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit fibroblast growth factor receptors makes it particularly valuable in cancer research .
Properties
IUPAC Name |
methyl 3-methyl-1H-pyrrolo[2,3-b]pyridine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-5-12-9-8(6)7(3-4-11-9)10(13)14-2/h3-5H,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYOQVAIFYBSUHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=NC=CC(=C12)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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